Triethyl Orthoacetate-d3

Overview

Description

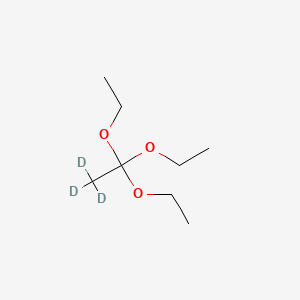

Triethyl Orthoacetate-d3 (CAS: 97419-13-1) is a deuterated derivative of triethyl orthoacetate (CAS: 78-39-7), where three hydrogen atoms in the methyl group of the acetate moiety are replaced by deuterium. Its molecular formula is C₈H₁₅D₃O₃, with a molecular weight of approximately 165.25 g/mol (compared to 162.23 g/mol for the non-deuterated form). This isotopic labeling makes it invaluable in mechanistic studies, metabolic research, and synthetic chemistry, where tracking molecular pathways or enhancing NMR signal resolution is critical .

Supplied by companies like Toronto Research Chemicals (Product Code: TRC T776852), it is used in pharmaceutical synthesis, particularly in constructing heterocyclic compounds and isotopically labeled intermediates . Storage recommendations typically align with its non-deuterated counterpart: +4°C for long-term stability, with shipping at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl Orthoacetate-d3 can be synthesized through the reaction of deuterated ethanol (C2D5OD) with acetonitrile (CH3CN) in the presence of hydrogen chloride (HCl). The reaction proceeds through the formation of an imino ester intermediate, which is then hydrolyzed to yield this compound. The reaction conditions typically involve low temperatures and anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of deuterated ethanol and acetonitrile to a reactor containing hydrogen chloride. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The final product is purified through fractional distillation .

Chemical Reactions Analysis

Types of Reactions

Triethyl Orthoacetate-d3 undergoes various types of chemical reactions, including:

Hydrolysis: In the presence of water and acid, it hydrolyzes to form acetic acid and deuterated ethanol.

Acetylation: It is used as an acetylating agent in organic synthesis.

Johnson-Claisen Rearrangement: It participates in the Johnson-Claisen rearrangement to form γ,δ-unsaturated esters.

Common Reagents and Conditions

Hydrolysis: Water and acid (e.g., hydrochloric acid).

Acetylation: Various substrates in the presence of a base.

Johnson-Claisen Rearrangement: Typically involves heating with a suitable catalyst.

Major Products Formed

Hydrolysis: Acetic acid and deuterated ethanol.

Acetylation: Acetylated organic compounds.

Johnson-Claisen Rearrangement: γ,δ-unsaturated esters.

Scientific Research Applications

Triethyl Orthoacetate-d3 is used in various scientific research applications, including:

Organic Synthesis: As a reagent for acetylation and the Johnson-Claisen rearrangement.

Isotope Labeling: In studies involving deuterium-labeled compounds to trace reaction pathways and mechanisms.

Pharmaceuticals: In the synthesis of intermediates for drug development.

Material Science: In the preparation of deuterated materials for neutron scattering studies.

Mechanism of Action

The mechanism of action of Triethyl Orthoacetate-d3 in chemical reactions involves the formation of an intermediate that facilitates the transfer of the acetyl group or the rearrangement of molecular structures. In acetylation reactions, it acts as an acetyl donor, while in the Johnson-Claisen rearrangement, it undergoes a [3,3]-sigmatropic rearrangement to form γ,δ-unsaturated esters .

Comparison with Similar Compounds

Structural and Functional Analogues

Triethyl Orthoacetate (Non-Deuterated)

- CAS : 78-39-7

- Molecular Formula : C₈H₁₈O₃

- Molecular Weight : 162.23 g/mol

- Applications: Widely used as a acetylating agent in organic synthesis. For example, it introduces methyl groups into heterocycles like pyrazolothienopyrimidines, as evidenced by a singlet at δ 2.98 (¹H-NMR) corresponding to the methyl substituent in such products .

Triethyl Orthoformate

- CAS : 122-51-0

- Molecular Formula : C₇H₁₆O₃

- Molecular Weight : 148.20 g/mol

- Applications : Serves as a formylating agent. In reactions with hydrazine derivatives, it forms formamidine intermediates, contributing protons detectable at δ 9.01 (¹H-NMR) in triazole rings . Unlike orthoacetate, it lacks methyl groups, leading to distinct substitution patterns in final products.

Triethyl Orthoformate-D1

- CAS : 26387-53-1

- Molecular Formula : C₇H₁₅DO₃

- Molecular Weight : 149.21 g/mol

- Applications : Deuterated variant used for isotopic tracing in reaction mechanisms. Its single deuterium substitution is advantageous for studies requiring minimal isotopic perturbation .

Comparative Data Table

Biological Activity

Triethyl orthoacetate-d3 is a deuterated form of triethyl orthoacetate, a compound commonly used in organic synthesis as a reagent for esterification and acylation reactions. The biological activity of this compound is of interest due to its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by its three ethyl groups attached to an ortho-acetate functional group. The deuteration at the methyl groups enhances its utility in NMR spectroscopy, allowing for better tracking of reaction pathways and mechanisms.

This compound primarily acts as an alkoxy group donor in various chemical reactions. Its biological activity can be attributed to its role in:

- Esterification Reactions : It has been shown to be an effective reagent for the selective esterification of phosphonic acids, yielding high conversion rates and product selectivity .

- Synthesis of Bioactive Compounds : The compound serves as a precursor in synthesizing various pharmaceuticals and bioactive molecules, enhancing their bioavailability and therapeutic efficacy.

Case Studies

- Selective Esterification : In a study investigating the esterification of phosphonic acids, triethyl orthoacetate was found to be superior compared to other alkoxy group donors. The reaction conditions were optimized using NMR spectroscopy to monitor product formation, demonstrating significant yields of diesters after 24 hours .

- Enzymatic Reactions : Triethyl orthoacetate was employed in enzymatic reactions aimed at resolving racemic mixtures. It yielded enantiomerically enriched products with notable efficiency, indicating its potential as a chiral auxiliary in asymmetric synthesis .

Biological Activity Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Triethyl Orthoacetate-d3 to achieve high isotopic purity for deuterium-labeling studies?

Methodological Answer:

- Starting Materials : Use deuterated ethanol (C2D5OD) and acetic acid-d4 to ensure isotopic incorporation. Ensure anhydrous conditions to minimize proton exchange .

- Reaction Monitoring : Employ <sup>1</sup>H and <sup>2</sup>H NMR to track deuteration efficiency. For example, the absence of <sup>1</sup>H signals at δ 1.2–1.4 ppm (ethyl CH3) confirms successful deuteration .

- Purification : Use fractional distillation under reduced pressure (bp ~142°C) to isolate the product, followed by GC-MS to verify isotopic purity (>98%) .

Q. What analytical techniques are most reliable for characterizing this compound in complex reaction mixtures?

Methodological Answer:

- NMR Spectroscopy : Use <sup>13</sup>C DEPT-Q NMR to distinguish between deuterated and non-deuterated carbons. The deuterated ethyl groups (C2D5) show reduced splitting in <sup>13</sup>C spectra compared to non-deuterated analogs .

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode can detect isotopic patterns (e.g., [M+D]<sup>+</sup> peaks) and confirm deuterium incorporation .

- IR Spectroscopy : Monitor the C-D stretching vibrations at ~2100–2200 cm<sup>−1</sup> to validate isotopic labeling .

Advanced Research Questions

Q. How does the deuteration of this compound influence its reactivity in acid-catalyzed transesterification reactions compared to the non-deuterated analog?

Methodological Answer:

- Kinetic Isotope Effect (KIE) Studies : Conduct parallel reactions with Triethyl Orthoacetate and Triethyl Orthoacetate-d3 under identical conditions (e.g., H2SO4 catalysis in ethanol). Measure rate constants (kH/kD) via <sup>1</sup>H NMR integration of product formation.

- Mechanistic Insight : A KIE >1 suggests proton transfer in the rate-determining step. For example, in sulfur dioxide-mediated reactions, deuterated analogs exhibit slower alkoxy exchange due to reduced nucleophilicity of C-D bonds .

Q. How can researchers resolve contradictions in reported reaction yields of this compound in deuterium–protium exchange studies?

Methodological Answer:

- Variable Control : Standardize reaction conditions (temperature, solvent purity, catalyst concentration). For example, trace water in reagents can accelerate H/D exchange, skewing yields .

- Isotopic Dilution Analysis : Use <sup>2</sup>H-labeled internal standards to quantify exchange rates. Correct for background deuterium in solvents via blank experiments .

- Replication : Cross-validate results using independent methods (e.g., comparing NMR and GC-MS data) to rule out instrumental artifacts .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

Methodological Answer:

- Ventilation : Use fume hoods with >100 ft/min face velocity to mitigate inhalation risks (flammability: Fp 32–36°C) .

- Explosion Prevention : Ground all equipment and avoid static discharge when working with volatile deuterated compounds. Use spark-free tools and explosion-proof reactors .

- Emergency Procedures : In case of skin contact, rinse with deuterium-depleted water (to minimize isotopic contamination) and consult occupational health guidelines .

Q. Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the isotopic stability of this compound in long-term storage?

Methodological Answer:

- Accelerated Stability Testing : Store samples under varying conditions (e.g., 25°C/60% RH vs. 40°C/75% RH) and analyze deuterium content monthly via <sup>2</sup>H NMR.

- Degradation Pathways : Identify decomposition products (e.g., ethyl acetate-d3) using GC-MS and quantify using calibration curves .

- Statistical Modeling : Apply Arrhenius kinetics to predict shelf life, assuming first-order degradation .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s reaction kinetics in different solvent systems?

Methodological Answer:

- Multivariate Analysis : Use principal component analysis (PCA) to identify solvent properties (polarity, dielectric constant) correlating with rate discrepancies .

- Error Propagation Analysis : Calculate confidence intervals for kinetic parameters (e.g., activation energy) using Monte Carlo simulations .

- Meta-Analysis : Aggregate published datasets (e.g., from Reaxys or SciFinder) and apply random-effects models to account for inter-study variability .

Properties

IUPAC Name |

1,1,1-trideuterio-2,2,2-triethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQXKKFRNOPRDW-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858521 | |

| Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97419-13-1 | |

| Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.